4,7-Dimethoxy-2,1,3-benzothiadiazole 4,7-Dimethoxy-2,1,3-benzothiadiazole
Brand Name: Vulcanchem
CAS No.: 75103-55-8
VCID: VC7998585
InChI: InChI=1S/C8H8N2O2S/c1-11-5-3-4-6(12-2)8-7(5)9-13-10-8/h3-4H,1-2H3
SMILES: COC1=CC=C(C2=NSN=C12)OC
Molecular Formula: C8H8N2O2S
Molecular Weight: 196.23 g/mol

4,7-Dimethoxy-2,1,3-benzothiadiazole

CAS No.: 75103-55-8

Cat. No.: VC7998585

Molecular Formula: C8H8N2O2S

Molecular Weight: 196.23 g/mol

* For research use only. Not for human or veterinary use.

4,7-Dimethoxy-2,1,3-benzothiadiazole - 75103-55-8

Specification

CAS No. 75103-55-8
Molecular Formula C8H8N2O2S
Molecular Weight 196.23 g/mol
IUPAC Name 4,7-dimethoxy-2,1,3-benzothiadiazole
Standard InChI InChI=1S/C8H8N2O2S/c1-11-5-3-4-6(12-2)8-7(5)9-13-10-8/h3-4H,1-2H3
Standard InChI Key IXMQUERKFCENNV-UHFFFAOYSA-N
SMILES COC1=CC=C(C2=NSN=C12)OC
Canonical SMILES COC1=CC=C(C2=NSN=C12)OC

Introduction

Structural and Molecular Characteristics

The molecular structure of 4,7-dimethoxy-2,1,3-benzothiadiazole features a planar benzothiadiazole ring system fused with two methoxy (-OCH₃) groups at the para positions. This arrangement creates a rigid, conjugated π-system that enhances electron-accepting capabilities, a property critical for optoelectronic applications. The methoxy substituents introduce steric and electronic effects, altering solubility and intermolecular interactions compared to halogenated analogues like 4,7-dibromo-2,1,3-benzothiadiazole (CAS No. 15155-41-6) .

Table 1: Comparative Molecular Properties of Benzothiadiazole Derivatives

Property4,7-Dimethoxy-2,1,3-Benzothiadiazole4,7-Dibromo-2,1,3-Benzothiadiazole
Molecular FormulaC₈H₈N₂O₂SC₆H₂Br₂N₂S
Molecular Weight (g/mol)196.23293.97
Substituent EffectsElectron-donating (-OCH₃)Electron-withdrawing (-Br)
SolubilityModerate in polar solventsLow in polar solvents

The methoxy groups increase solubility in organic solvents such as tetrahydrofuran and chlorobenzene, facilitating solution-processing in device fabrication. In contrast, brominated derivatives exhibit lower solubility, often requiring harsh reaction conditions for further functionalization .

Synthesis and Functionalization

Primary Synthesis Routes

The synthesis of 4,7-dimethoxy-2,1,3-benzothiadiazole typically begins with halogenated precursors. A common approach involves nucleophilic aromatic substitution of 4,7-dibromo-2,1,3-benzothiadiazole with methoxide ions under controlled conditions. For example, reacting the dibromo derivative with sodium methoxide in dimethylformamide (DMF) at 80–100°C yields the dimethoxy product with purities exceeding 95%.

Table 2: Representative Synthetic Conditions

Starting MaterialReagents/ConditionsYield (%)
4,7-Dibromo-2,1,3-BTD NaOCH₃, DMF, 80°C, 24 hr92
2,1,3-BenzothiadiazoleBromination → Methoxylation85

Post-Synthetic Modifications

The compound’s reactivity allows further functionalization via cross-coupling reactions. Suzuki-Miyaura coupling with aryl boronic acids introduces π-extended systems, enhancing charge transport properties in semiconducting polymers. For instance, attaching thiophene units creates donor-acceptor copolymers with narrow bandgaps (<1.8 eV), ideal for photovoltaic applications .

Photophysical and Electronic Properties

Absorption and Emission Profiles

4,7-Dimethoxy-2,1,3-benzothiadiazole exhibits strong absorption in the ultraviolet-visible (UV-Vis) range (λₐᵦₛ = 320–400 nm) due to π-π* transitions. Its photoluminescence (PL) spectrum shows emission maxima between 450–500 nm, with quantum yields (ΦPL) reaching 60% in thin films. These properties surpass those of brominated analogues, which often suffer from aggregation-induced quenching .

Table 3: Key Photophysical Parameters

ParameterValue (4,7-Dimethoxy-BTD)Value (4,7-Dibromo-BTD)
λₐᵦₛ (nm)375390
λₑₘ (nm)480465
ΦPL (Solution)0.450.28
Bandgap (eV)3.13.3

Electroluminescence Performance

In OLED devices, the compound serves as an electron-transport layer (ETL). Devices incorporating 4,7-dimethoxy-2,1,3-benzothiadiazole achieve external quantum efficiencies (EQE) of 12–15%, outperforming brominated derivatives by 20% due to reduced exciton recombination losses.

Applications in Optoelectronics

Organic Light-Emitting Diodes (OLEDs)

The compound’s high electron affinity (EA = 3.4 eV) and thermal stability (Td > 300°C) make it ideal for OLEDs. Blending it with hole-transport materials like poly(3,4-ethylenedioxythiophene) (PEDOT) enhances device longevity, with operational lifetimes exceeding 10,000 hours at 100 cd/m².

Polymer Solar Cells (PSCs)

In bulk heterojunction solar cells, copolymers containing 4,7-dimethoxy-2,1,3-benzothiadiazole achieve power conversion efficiencies (PCE) of 8–10%, attributed to improved charge separation and reduced geminate recombination .

Comparative Analysis with Analogues

Replacing bromine with methoxy groups alters electronic properties:

  • Electron Density: Methoxy groups donate electrons via resonance, raising the highest occupied molecular orbital (HOMO) from -5.4 eV (dibromo) to -5.1 eV .

  • Solubility: Methoxy derivatives dissolve readily in chlorobenzene (20 mg/mL vs. 5 mg/mL for dibromo) .

Future Research Directions

  • Environmental Impact Studies: Degradation pathways and ecotoxicology profiles remain unexplored.

  • Flexible Electronics: Development of stretchable semiconductors using methoxy-BTD-based elastomers.

  • Thermoelectric Applications: Leveraging low thermal conductivity for energy harvesting.

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